molecular formula C13H11N3 B13763627 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4926-15-2

6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13763627
CAS No.: 4926-15-2
M. Wt: 209.25 g/mol
InChI Key: CMCFBHPRFOHUNM-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a high-quality synthetic reference standard belonging to the [1,2,4]triazolopyridine class of nitrogen-containing heterocyclic compounds. This molecular scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of new bioactive molecules . The compound features a methyl substituent at the 6-position and a phenyl ring at the 3-position of the triazolopyridine core, modifications that are frequently explored to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability. As a fused bicyclic heteroaromatic system, it serves as a privileged structure in the design of potential enzyme inhibitors and receptor ligands. Researchers utilize this compound and its derivatives primarily in hit-to-lead optimization campaigns, probing structure-activity relationships (SAR), and as a key intermediate in the synthesis of more complex chemical entities. Its mechanism of action is highly dependent on the specific biological target under investigation, but related triazolopyridine compounds have been studied for their interactions with various enzymatic sites . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-12-14-15-13(16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFBHPRFOHUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291502
Record name 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-15-2
Record name NSC76007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazide with Nitriles

A commonly reported laboratory synthesis involves the cyclization of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile in the presence of a base such as sodium ethoxide. This reaction proceeds under acidic or basic conditions facilitating the formation of the fused triazolopyridine ring system.

  • Reaction Scheme:
    • Starting materials: 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide + acetonitrile
    • Catalyst/Base: Sodium ethoxide or similar base
    • Conditions: Reflux or heating under controlled pH
    • Outcome: Cyclization to form 6-Methyl-3-phenyl-triazolo[4,3-a]pyridine

This method is advantageous for its straightforward approach and moderate reaction conditions.

Use of Dicationic Molten Salt Catalysts in Industrial Synthesis

Industrial-scale production methods have been developed to improve yield and sustainability. One such approach employs dicationic molten salts as catalysts, enabling the reaction to proceed under solvent-free conditions or using green solvents like ethanol. This catalytic system offers:

  • Enhanced reaction rates
  • Higher yields
  • Reduced environmental impact due to elimination or reduction of hazardous solvents
  • Simplified product isolation

This method reflects modern green chemistry principles and is preferred for large-scale manufacturing.

Multi-Step Synthetic Routes via Naphthyridinone Intermediates (Patented Methods)

A detailed and stereospecific synthetic pathway was disclosed in Australian patent AU2014302595A1, which, while primarily focused on related triazolopyridine derivatives, provides insight into advanced preparation methods applicable to the compound or its analogs.

  • Key Steps:

    • Formation of Naphthyridinone Intermediate:

      • Starting from methylnicotinate derivatives, reaction with 1,3,5-triazine and subsequent copper(I)-catalyzed coupling with methoxyethanol yields 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH).
    • Conversion to Propanoic Acid Derivative (NAPA):

      • Halogenation and ester hydrolysis of NAPH produce 2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA).
    • Hydrazide Formation (HYDZ):

      • Coupling NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) in the presence of coupling reagents yields the hydrazide intermediate HYDZ.
    • Cyclization to Triazolopyridine:

      • HYDZ undergoes cyclization under dehydrating conditions, often using phosphorus(V) dehydrating agents or thiophosphetane compounds, optionally in the presence of a base, to form the triazolopyridine core.
  • Optional Steps:

    • Formation of salts or hydrates of the final compound by treatment with acids or water-rich solvents.

This multi-step approach allows for stereochemical control and functional group tolerance, making it suitable for synthesizing complex derivatives of triazolopyridines with potential pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of Hydrazide with Nitriles Simple, uses common reagents, moderate conditions Straightforward, accessible for lab scale May require purification steps, moderate yield
Dicationic Molten Salt Catalysis Solvent-free or green solvents, catalytic system High yield, environmentally friendly Requires specialized catalysts
Multi-Step Naphthyridinone Route Stereospecific, allows complex substitutions High control over product structure Multi-step, more time-consuming, complex reagents

Research Findings and Notes on Reaction Conditions

  • Cyclization Reactions: The presence of a base such as sodium ethoxide facilitates nucleophilic attack and ring closure. Acidic conditions can also promote cyclization but may affect substituent stability.

  • Catalysis with Molten Salts: Dicationic molten salts act as both solvents and catalysts, lowering activation energy and enabling reactions at lower temperatures, which improves selectivity and reduces side products.

  • Dehydrating Agents: Phosphorus(V) reagents and thiophosphetane compounds are effective in promoting cyclization by removing water formed during ring closure, thus driving the reaction forward.

  • Stereochemistry: The patented methods emphasize stereospecific synthesis, which is crucial for biological activity in pharmaceutical contexts. Control over stereochemistry is achieved through selective coupling and cyclization steps.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Hydrazide Cyclization 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide, acetonitrile, sodium ethoxide Ring formation Base catalyzed, reflux conditions
Molten Salt Catalysis Dicationic molten salts, ethanol or solvent-free Catalysis and green synthesis Improved yield and sustainability
Naphthyridinone Intermediate Methylnicotinate, 1,3,5-triazine, Cu(I) catalyst, methoxyethanol Intermediate formation Multi-step, copper catalyzed
Propanoic Acid Derivative Formation Halogenating agents, base, hydrolysis Functional group modification Ester hydrolysis to acid
Hydrazide Formation Coupling reagents, PYRH Hydrazide intermediate synthesis Preparation for final cyclization
Cyclization to Triazolopyridine Phosphorus(V) dehydrating agents or thiophosphetane, base Final ring closure Drives cyclization by dehydration

Chemical Reactions Analysis

1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Medicinal Chemistry

6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been investigated for its potential as an anticancer agent. Studies have shown that certain derivatives exhibit promising activity against various cancer cell lines by inhibiting key enzymes involved in cancer proliferation.

Case Study : A study demonstrated that derivatives of this compound inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to tumor immune evasion. The modification of the compound's structure led to improved potency and selectivity against cancer cells .

Compound DerivativeIC50 (µM)Mechanism of Action
Base Compound10IDO1 Inhibition
Trifluoromethyl Derivative0.5Enhanced binding to heme

Antimicrobial Activity

The compound exhibits significant antifungal and antibacterial properties. Research indicates that it can effectively inhibit the growth of various pathogens.

Case Study : In vitro assays revealed that 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives showed activity against resistant strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria (E. coli)32 µg/mL
Fungi (C. albicans)16 µg/mL

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. It has been explored for use in luminescent materials for optoelectronic applications.

Case Study : Research has indicated that incorporating this triazolo-pyridine structure into polymer matrices enhances their luminescent properties, making them suitable for applications in light-emitting devices .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival . The compound’s ability to bind to these molecular targets and modulate their activity underlies its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Substituents and Activities of Selected Derivatives
Compound Name Substituents (Position) Biological Activity Key References
6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine 6-Me, 3-Ph Inferred: Potential anxiolytic or anticancer (based on class)
6-Fluoro-3-(trifluoromethylphenyl) derivative 6-F, 3-CF₃Ph Retinol-binding protein antagonist
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine 3-Pyridyl Structural studies (X-ray crystallography)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 3-Me Inferred: Halogenated derivatives for medicinal chemistry
Hydrazone-containing derivatives Variable (e.g., hydrazone at 3) Antifungal (against Botrytis cinerea, etc.)
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine 6-Br, 8-F Inferred: Dual halogenation for enhanced reactivity
  • Antifungal Activity : Derivatives with hydrazone moieties (e.g., compound 4c in ) exhibit superior antifungal activity compared to 6-methyl-3-phenyl derivatives. The orientation of substituents (e.g., perpendicular vs. parallel aromatic rings) significantly impacts binding to fungal targets .
  • Receptor Modulation: Fluorinated derivatives (e.g., 6-fluoro and trifluoromethylphenyl groups) are prominent in receptor antagonism (e.g., retinol-binding protein) due to enhanced electronegativity and metabolic stability .

Structural and Physicochemical Properties

  • Crystallography: The 3-(pyridin-4-yl) derivative crystallizes in the monoclinic space group P21/c with distinct lattice parameters (e.g., a = 15.1413 Å, β = 105.102°), highlighting how bulky substituents influence packing .
  • Molecular Weight and pKa :
    • 6-Methyl-3-phenyl derivative: Estimated molecular weight ≈ 225.27 g/mol (C₁₃H₁₁N₃).
    • 6-Bromo-3-methyl derivative: Higher molecular weight (212.05 g/mol) and lower pKa (3.15) due to bromine’s electronegativity .

Structure-Activity Relationships (SAR)

  • Position 3 : Aromatic groups (phenyl, pyridyl) enhance receptor binding via π-π interactions, while alkyl groups (methyl) may reduce potency but improve solubility .
  • Position 6 : Electron-withdrawing groups (e.g., Br, F) increase metabolic stability but may reduce bioavailability. Methyl groups balance lipophilicity and steric effects .
  • Conformational Flexibility : Antifungal activity is maximized when substituents (e.g., amides) adopt a perpendicular orientation relative to the triazolopyridine core .

Biological Activity

6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 4926-15-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine structure, characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₁N₃
Molecular Weight209.25 g/mol
Density1.19 g/cm³
LogP2.7047

Synthesis Methods

Synthesis of 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various routes, commonly involving the cyclization of hydrazine derivatives with nitriles. One effective method includes reacting 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile under basic conditions using sodium ethoxide as a catalyst. Recent advancements have also introduced the use of dicationic molten salts as catalysts to enhance yields while minimizing environmental impact.

Biological Activity

Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives showed promising inhibition against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values ranging from 0.98 to 1.28 µM . The mechanism involves inhibition of c-Met kinase, crucial for cancer cell proliferation and survival .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates notable antifungal and antibacterial activities, making it a candidate for further development in treating infections .

Antiviral Activity
In addition to its anticancer and antimicrobial effects, certain derivatives have shown potential antiviral activity by disrupting key viral mechanisms. For example, some studies have highlighted their effectiveness against influenza viruses by inhibiting polymerase interactions essential for viral replication .

Case Studies

Case Study 1: Anticancer Activity
In a comparative study involving various [1,2,4]triazolo derivatives, compound 17l was identified as particularly effective against multiple cancer cell lines with IC₅₀ values significantly lower than those of established treatments like foretinib. This compound induced apoptosis in A549 cells through modulation of c-Met signaling pathways .

Case Study 2: Antiviral Mechanism
A series of synthesized compounds based on the triazolo framework were tested for their ability to inhibit the PA-PB1 interaction in influenza virus polymerase. Results indicated that specific modifications enhanced antiviral efficacy without cytotoxicity up to concentrations of 250 µM .

Comparative Analysis with Similar Compounds

The biological activity of 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:

CompoundBiological Activity
1,2,4-Triazolo[4,3-a]quinoxaline Antiviral and antimicrobial
1,2,4-Triazolo[1,5-a]pyridine Antifungal and antibacterial
1,2,3-Triazolo[4,5-b]pyridine Anticonvulsant and antioxidant

The unique substitution pattern in 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine contributes to its distinct biological activities compared to these analogs.

Q & A

Q. How does halogen substitution impact biological activity?

  • Bromine vs. iodine : Bromine at position 6 increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., EGFR-TK), while iodine improves radioimaging potential but reduces solubility .

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